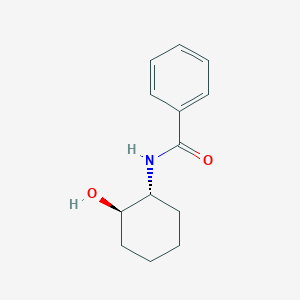
N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine, also known as TBS-MPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the pyrazole family and has shown promising results in studies related to drug discovery, medicinal chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine involves its ability to bind to specific receptors and enzymes in the body. It has been shown to inhibit the activity of MAO, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the brain, which can have beneficial effects on mood and cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been found to have antioxidant activity, which can protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine is its ability to selectively target specific enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of various neurological disorders and for developing new drugs to treat these disorders. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can limit its use in certain laboratories.
Future Directions
There are several future directions for research related to N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine. One area of interest is the development of new drugs targeting neurological disorders such as Parkinson's disease and depression. This compound has shown promising results in preclinical studies and could potentially be developed into a new treatment for these disorders. Another area of research is the study of the biochemical and physiological effects of this compound, which could lead to new insights into the mechanisms of various diseases and conditions. Additionally, further studies are needed to explore the limitations and potential applications of this compound in laboratory experiments.
Synthesis Methods
The synthesis of N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of tert-butylsulfinylacetaldehyde, which is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to form the intermediate product. This intermediate is then treated with hydrogen chloride gas and triethylamine to yield the final product, this compound.
Scientific Research Applications
N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes and receptors, including monoamine oxidase (MAO) and dopamine receptors. This makes it a promising candidate for the development of drugs targeting neurological disorders such as Parkinson's disease and depression.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-1-(1-methylpyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-10(11-8-14-15(5)9-11)13-6-7-16-12(2,3)4/h8-10,13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCZNLQQLDVHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B6638271.png)
![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)

![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)